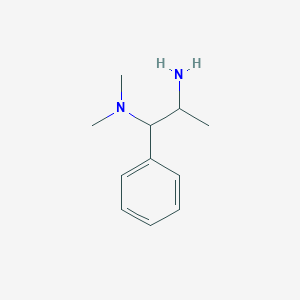

(2-Amino-1-phenylpropyl)dimethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N-dimethyl-1-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)11(13(2)3)10-7-5-4-6-8-10/h4-9,11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTBPLOIFJDYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-54-0 | |

| Record name | (2-amino-1-phenylpropyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2-Amino-1-phenylpropyl)dimethylamine, also known as methamphetamine or desoxyephedrine, is a powerful central nervous system stimulant. Its biological activity has been widely studied due to its implications in both therapeutic and illicit contexts. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 149-18-2

The compound features a phenyl group attached to a propylamine backbone, which is crucial for its biological activity.

This compound primarily functions as a monoamine releasing agent , particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. Its mechanism can be summarized as follows:

- Dopaminergic Activity : It increases the release of dopamine by reversing the action of dopamine transporters (DAT), leading to elevated synaptic dopamine levels.

- Norepinephrine Release : Similar to its effect on dopamine, it promotes norepinephrine release, enhancing alertness and energy.

- Serotonin Modulation : It also influences serotonin levels, albeit to a lesser extent than dopamine and norepinephrine.

Biological Activity and Effects

The biological effects of this compound include:

- Stimulation of the CNS : Increased wakefulness, decreased fatigue, and enhanced physical performance.

- Appetite Suppression : Commonly used in weight loss treatments due to its appetite-suppressing properties.

- Euphoria : Associated with feelings of pleasure and increased sociability, contributing to its potential for abuse.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| 1 | Demonstrated increased locomotor activity in rodent models, correlating with elevated dopamine levels. |

| 2 | Showed significant appetite suppression in clinical trials compared to placebo. |

| 3 | Reported neurotoxic effects at high doses, particularly affecting dopaminergic neurons. |

Case Studies

-

Case Study on Abuse Potential :

- A cohort study revealed that individuals using this compound recreationally exhibited signs of addiction, including tolerance and withdrawal symptoms.

-

Clinical Use in ADHD :

- A double-blind study indicated that patients treated with low doses showed improved attention span and reduced hyperactivity without significant side effects.

Safety and Toxicology

The compound's safety profile varies significantly based on dosage and route of administration:

- Low Doses : Generally well-tolerated; therapeutic applications are noted.

- High Doses : Associated with cardiovascular issues, neurotoxicity, and potential for addiction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.